(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene is an organic compound with the molecular formula C8H6F3IOS It is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the benzene ring with another aromatic ring .
Scientific Research Applications
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethylthio groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The methoxy group can also affect the electronic properties of the benzene ring, altering its reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
4-Iodobenzotrifluoride: Contains an iodine and trifluoromethyl group but lacks the methoxy and sulfur atoms, leading to different chemical properties and uses.
Uniqueness
2-Iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties. The presence of the methoxy group enhances its solubility and reactivity, while the trifluoromethylthio group imparts unique electronic properties that can be exploited in various chemical reactions .
Properties
Molecular Formula |
C8H6F3IOS |
---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
2-iodo-1-methoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3IOS/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
BOEGDKGBHNOSLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.